![molecular formula C8H10N2O2 B1432225 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1867157-28-5](/img/structure/B1432225.png)
3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid
Overview
Description
3-Cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C8H10N2O2 and a molecular weight of 166.18 . It is used in neurology research .
Synthesis Analysis
The synthesis of pyrazole derivatives, including 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid, often involves reactions of ketones, aldehydes, and hydrazine monohydrochloride . The synthesis process can yield pyrazoline intermediates, which can be oxidized to form pyrazoles .Molecular Structure Analysis
The molecular structure of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid is defined by its molecular formula, C8H10N2O2 . The structure of pyrazole derivatives has been discussed based on crystallographic results and solid-state NMR .Chemical Reactions Analysis
Pyrazole synthesis often involves [3 + 2] cycloaddition reactions . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can produce pyrazoles .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid include a molecular weight of 166.18 . It is a solid at room temperature .Scientific Research Applications
Neurology Research Chemicals
This compound serves as a reference standard in neurology research, aiding in the development of new therapeutic agents. It’s particularly valuable in the study of neurological disorders and potential treatments .
Analytical Standards
As an analytical standard, this acid is used to calibrate instruments and validate methodologies, ensuring accurate and consistent results in chemical analysis across various research fields .
D-amino Acid Oxidase Inhibition
It acts as a potent inhibitor of D-amino acid oxidase, an enzyme involved in amino acid metabolism. This inhibition can protect cells from oxidative stress induced by D-serine, which is relevant in studies of neurodegenerative diseases .
Pain Management Research
The compound has been identified as a specific agent that prevents formalin-induced tonic pain, making it a significant molecule in pain management research .
.Storage & Transport Research
Research into the optimal storage and transport conditions for chemical compounds utilizes this acid as a case study due to its specific requirements for stability and purity .
Safety and Regulatory Compliance
This compound is also used in research related to safety and regulatory compliance, where its handling, labeling, and documentation practices are studied and improved .
Chemical Synthesis
Finally, it’s a building block in chemical synthesis, where it’s used to create more complex molecules for various applications, including medicinal chemistry and material science .
Safety and Hazards
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which suggests that this compound may interact with its targets in a complex manner .
Biochemical Pathways
The biochemical pathways affected by 3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid are currently unknown. Pyrazole derivatives are known to be involved in a variety of biochemical processes, suggesting that this compound could potentially affect multiple pathways .
Pharmacokinetics
The compound’s molecular weight (16618) and structure suggest that it may have good bioavailability .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
5-cyclopropyl-4-methyl-1H-pyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-6(5-2-3-5)9-10-7(4)8(11)12/h5H,2-3H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFKLZKZRMDEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1C(=O)O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyclopropyl-4-methyl-1H-pyrazole-5-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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